NET Selectivity via THP Ring Oxygen
In a 3D-QSAR study of tetrahydropyran derivatives as dual serotonin (SERT) and norepinephrine (NET) transporter inhibitors, the presence of the tetrahydropyran ring oxygen was identified as the most critical factor for achieving NET selectivity over SERT. Compounds lacking this oxygen, such as carbocyclic cyclohexane analogs, showed significantly reduced or ablated NET selectivity [1]. This finding underscores the unique value of the THP scaffold in modulating transporter selectivity.
| Evidence Dimension | NET vs. SERT Selectivity |
|---|---|
| Target Compound Data | Not applicable (class-level feature) |
| Comparator Or Baseline | Cyclohexane analogs (carbocyclic) |
| Quantified Difference | Not quantified; qualitative loss of NET selectivity |
| Conditions | 3D-QSAR CoMFA model on a series of 29 substituted tetrahydropyran derivatives |
Why This Matters
For researchers developing NET-selective inhibitors, the THP scaffold is essential for achieving the desired pharmacological profile, and 3-phenyl substitution allows further tuning within this privileged class.
- [1] Kharkar, P. S., Reith, M. E. A., & Dutta, A. K. (2008). Three-dimensional quantitative structure-activity relationship (3D QSAR) and pharmacophore elucidation of tetrahydropyran derivatives as serotonin and norepinephrine transporter inhibitors. Journal of Computer-Aided Molecular Design, 22(1), 1–17. View Source
